molecular formula C20H18ClN3O2 B2975867 3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034295-61-7

3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2975867
CAS No.: 2034295-61-7
M. Wt: 367.83
InChI Key: BVBDAULTNDKCNL-UHFFFAOYSA-N
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Description

3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Agent

The 2,4-diaminoquinazoline class, closely related to the chemical structure , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This class was evaluated for its potential as a lead candidate in tuberculosis drug discovery. Key determinants of activity include the benzylic amine at the 4-position and the piperidine at the 2-position. This research suggests potential for similar compounds in tuberculosis treatment (Odingo et al., 2014).

Antimicrobial and Anti-Inflammatory Properties

Quinazoline derivatives, closely related to the specified compound, have been investigated for antimicrobial, analgesic, and anti-inflammatory properties. Certain derivatives show promising activity against microbes and in pain and inflammation management, indicating potential therapeutic applications in these areas (Dash et al., 2017).

Antihypertensive Potential

Piperidine derivatives with a quinazoline ring system, similar to the chemical , have shown potential as antihypertensive agents. Certain compounds in this class produced significant hypotension in spontaneously hypertensive rat models, suggesting their utility in managing high blood pressure (Takai et al., 1986).

Antifungal Activity

Quinazolinone derivatives, structurally similar to the specified compound, have been evaluated for their antifungal activities. This research area explores the potential of these compounds in treating fungal infections (Shivan & Holla, 2011).

Properties

IUPAC Name

3-[1-(2-chlorobenzoyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-3-1-7-15(17)19(25)23-11-5-6-14(12-23)24-13-22-18-10-4-2-8-16(18)20(24)26/h1-4,7-10,13-14H,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBDAULTNDKCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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